N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
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Description
N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.06604838 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has led to insights into their synthesis and potential biological activities. For example, studies on the synthesis of isoxazole-containing sulfonamides have demonstrated their significant inhibitory properties against carbonic anhydrase II and VII, highlighting their potential in therapeutic applications (Altuğ et al., 2017). Furthermore, novel synthesis methods have been developed to create compounds with enhanced biological activities, such as anti-inflammatory and analgesic agents derived from visnaginone and khellinone (Abu‐Hashem et al., 2020).
Pharmacological Characterization
The pharmacological characterization of derivatives structurally similar to this compound has shown promising results in various studies. For instance, a novel κ-opioid receptor (KOR) antagonist, PF-04455242, exhibited high affinity for KORs and selectivity over μ-opioid receptors, suggesting its potential for treating depression and addiction disorders (Grimwood et al., 2011). This underscores the importance of understanding the molecular interactions and selectivity of these compounds for specific receptors.
Structural Analysis and Molecular Modeling
Structural analysis and molecular modeling play a crucial role in the design and development of new pharmacologically active compounds. The X-ray crystal structure of analogs, such as N-cyclohexyl-4-methylpiperidine-1-carbothioamide, provides valuable insights into the conformational preferences and potential binding modes of these molecules, aiding in the rational design of receptor-specific antagonists (Plazzi et al., 1997). Such structural information is essential for understanding the molecular basis of their biological activities and for guiding the synthesis of more potent and selective derivatives.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-7-13(16-21-10)15-14(18)12-8-11(9-22-12)23(19,20)17-5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUXNDHVBZEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.